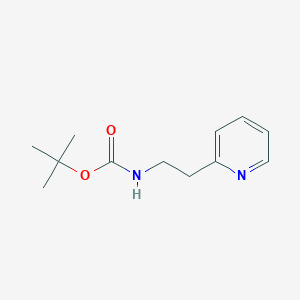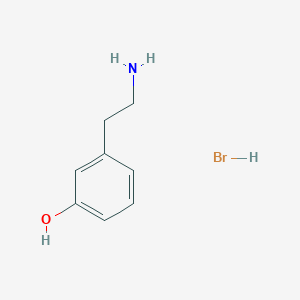
Asiminacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asiminacin is a natural compound that is found in the leaves of the pawpaw tree (Asimina triloba). It belongs to the class of acetogenins, which are known for their potent cytotoxicity against cancer cells. Asiminacin has been the subject of extensive scientific research due to its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
The mechanism of action of asiminacin involves the inhibition of the mitochondrial complex I, which is responsible for the production of ATP in the cell. Asiminacin binds to the complex I and disrupts its function, leading to the depletion of ATP and the induction of apoptosis in cancer cells. Moreover, asiminacin has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
Asiminacin has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of the NF-κB pathway. Moreover, asiminacin has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using asiminacin in lab experiments include its potent cytotoxicity against cancer cells, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using asiminacin in lab experiments include its low solubility in water, its potential toxicity to normal cells, and the lack of clinical trials to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of asiminacin. One direction is to investigate the potential of asiminacin in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to investigate the potential of asiminacin in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to determine the safety and efficacy of asiminacin in humans.
Wissenschaftliche Forschungsanwendungen
Asiminacin has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. Asiminacin has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. Moreover, asiminacin has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
156199-51-8 |
|---|---|
Produktname |
Asiminacin |
Molekularformel |
C37H66O7 |
Molekulargewicht |
622.9 g/mol |
IUPAC-Name |
(2S)-4-[(13R)-13-[(5R)-5-[(2R,5R)-5-[(1R,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33?,34+,35+,36+/m0/s1 |
InChI-Schlüssel |
DAEFUOXKPZLQMM-DCMHSPHCSA-N |
Isomerische SMILES |
CCCCCC[C@@H](CCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O |
SMILES |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
Kanonische SMILES |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
Synonyme |
asiminacin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



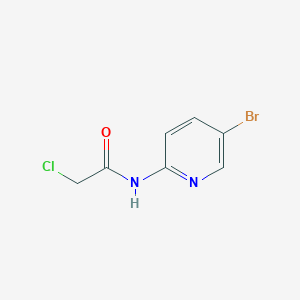
![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B141386.png)
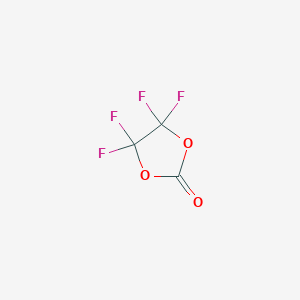
![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)
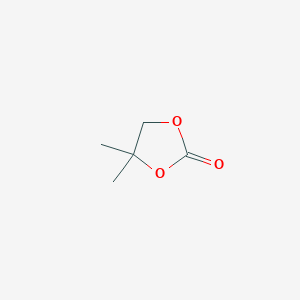
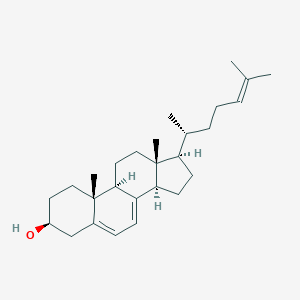

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate](/img/structure/B141395.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)
